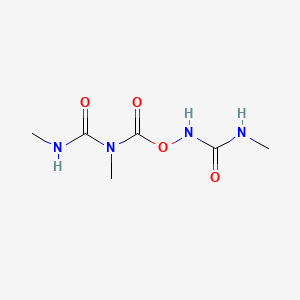![molecular formula C22H24O2 B14687802 1-Ethenoxy-4-[1-(4-ethenoxyphenyl)cyclohexyl]benzene CAS No. 31268-56-1](/img/structure/B14687802.png)
1-Ethenoxy-4-[1-(4-ethenoxyphenyl)cyclohexyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethenoxy-4-[1-(4-ethenoxyphenyl)cyclohexyl]benzene is an organic compound characterized by its unique structure, which includes an ethenoxy group attached to a benzene ring and a cyclohexyl group
Méthodes De Préparation
The synthesis of 1-Ethenoxy-4-[1-(4-ethenoxyphenyl)cyclohexyl]benzene typically involves several steps:
Synthetic Routes: The compound can be synthesized through a series of reactions starting from benzene derivatives
Reaction Conditions: These reactions often require specific conditions such as the presence of catalysts (e.g., Lewis acids) and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize yield.
Analyse Des Réactions Chimiques
1-Ethenoxy-4-[1-(4-ethenoxyphenyl)cyclohexyl]benzene undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethenoxy groups to ethyl groups, altering the compound’s properties.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce different functional groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts for substitution reactions.
Major Products: The major products depend on the specific reaction conditions but may include various substituted benzene derivatives and cyclohexyl compounds.
Applications De Recherche Scientifique
1-Ethenoxy-4-[1-(4-ethenoxyphenyl)cyclohexyl]benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives may have potential as bioactive agents, including antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical ingredient, particularly in drug delivery systems.
Industry: It is utilized in the production of specialty chemicals and materials, such as coatings and adhesives.
Mécanisme D'action
The mechanism by which 1-Ethenoxy-4-[1-(4-ethenoxyphenyl)cyclohexyl]benzene exerts its effects involves interactions with molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity and leading to various biological effects.
Pathways Involved: These interactions can trigger signaling pathways that result in changes in cellular functions, such as apoptosis or proliferation.
Comparaison Avec Des Composés Similaires
1-Ethenoxy-4-[1-(4-ethenoxyphenyl)cyclohexyl]benzene can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-ethenoxy-4-phenylbenzene and 1-ethoxy-4-nitrobenzene share structural similarities but differ in their functional groups and properties.
Uniqueness: The presence of both ethenoxy and cyclohexyl groups in this compound makes it unique, providing distinct chemical and physical properties that can be leveraged in various applications.
This comprehensive overview highlights the significance of this compound in scientific research and industrial applications. Its unique structure and reactivity make it a valuable compound for further exploration and development.
Propriétés
Numéro CAS |
31268-56-1 |
|---|---|
Formule moléculaire |
C22H24O2 |
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
1-ethenoxy-4-[1-(4-ethenoxyphenyl)cyclohexyl]benzene |
InChI |
InChI=1S/C22H24O2/c1-3-23-20-12-8-18(9-13-20)22(16-6-5-7-17-22)19-10-14-21(15-11-19)24-4-2/h3-4,8-15H,1-2,5-7,16-17H2 |
Clé InChI |
HYMVNNOTVYYGEF-UHFFFAOYSA-N |
SMILES canonique |
C=COC1=CC=C(C=C1)C2(CCCCC2)C3=CC=C(C=C3)OC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



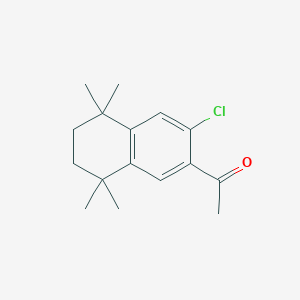
![1,6-Dimethyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-1-ium-3-carboxamide;methyl sulfate](/img/structure/B14687737.png)




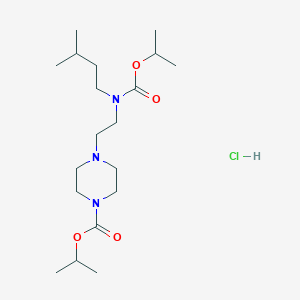

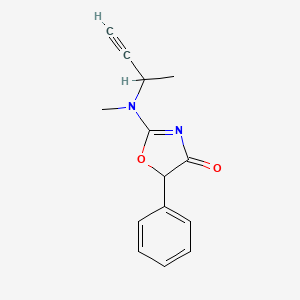
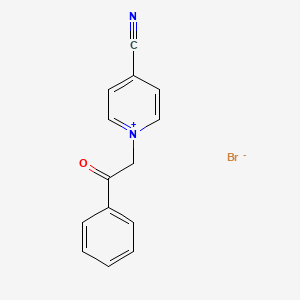
![4-Ethoxy-N-[3-(furan-2-yl)propyl]aniline](/img/structure/B14687795.png)
![1-[2-(Pyridin-2-yl)hydrazinylidene]phenanthren-2(1H)-one](/img/structure/B14687818.png)
